7-Amino-9H-fluoren-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Amino-9H-fluoren-4-ol is an organic compound with the molecular formula C13H11NO It is a derivative of fluorene, characterized by the presence of an amino group at the 7th position and a hydroxyl group at the 4th position on the fluorene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-9H-fluoren-4-ol typically involves the functionalization of fluorene derivatives. One common method includes the reaction of 9-(phenylethynyl)-9H-fluoren-9-ols with 2-aminobenzamides in the presence of boron trifluoride etherate (BF3·Et2O) as a catalyst. This reaction proceeds under mild conditions, usually at room temperature, and yields highly functionalized products .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar catalytic processes could be adapted for large-scale production, ensuring high yields and purity.
Chemical Reactions Analysis
Types of Reactions
7-Amino-9H-fluoren-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or quinones.
Reduction: The amino group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield fluorenone derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
7-Amino-9H-fluoren-4-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 7-Amino-9H-fluoren-4-ol is not fully understood. its biological effects are thought to be mediated through interactions with specific molecular targets and pathways. For example, its derivatives may inhibit certain enzymes or interact with cellular receptors, leading to various biological responses .
Comparison with Similar Compounds
Similar Compounds
Fluorenone: An oxidized derivative of fluorene with a ketone group at the 9th position.
Fluorenol: A hydroxylated derivative of fluorene with a hydroxyl group at the 9th position.
Uniqueness
7-Amino-9H-fluoren-4-ol is unique due to the presence of both amino and hydroxyl groups on the fluorene ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
91718-31-9 |
---|---|
Molecular Formula |
C13H11NO |
Molecular Weight |
197.23 g/mol |
IUPAC Name |
7-amino-9H-fluoren-4-ol |
InChI |
InChI=1S/C13H11NO/c14-10-4-5-11-9(7-10)6-8-2-1-3-12(15)13(8)11/h1-5,7,15H,6,14H2 |
InChI Key |
OUPLPICEGKCWTF-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C3=C1C=C(C=C3)N)C(=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.